![molecular formula C9H16O3 B13672896 2-Methoxy-5-oxaspiro[3.5]nonan-8-ol](/img/structure/B13672896.png)
2-Methoxy-5-oxaspiro[3.5]nonan-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-5-oxaspiro[35]nonan-8-ol is a chemical compound with the molecular formula C9H16O2 It is characterized by a spirocyclic structure, which includes an oxaspiro ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-oxaspiro[3.5]nonan-8-ol typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of a suitable diol with a methoxy-substituted precursor under acidic or basic conditions to induce cyclization and form the oxaspiro ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalytic processes and controlled reaction environments to facilitate the cyclization and methoxylation steps efficiently.
化学反応の分析
Types of Reactions
2-Methoxy-5-oxaspiro[3.5]nonan-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Methoxy-5-oxaspiro[3.5]nonan-8-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2-Methoxy-5-oxaspiro[3.5]nonan-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Oxaspiro[3.5]nonan-8-ol: A structurally similar compound with a different substitution pattern.
2-Methoxy-5-oxaspiro[3.5]nonan-8-ylmethanol: Another related compound with an additional methanol group.
Uniqueness
2-Methoxy-5-oxaspiro[3.5]nonan-8-ol is unique due to its specific methoxy substitution, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it valuable for specific applications where the methoxy group plays a crucial role in the compound’s behavior and properties.
特性
分子式 |
C9H16O3 |
|---|---|
分子量 |
172.22 g/mol |
IUPAC名 |
2-methoxy-5-oxaspiro[3.5]nonan-8-ol |
InChI |
InChI=1S/C9H16O3/c1-11-8-5-9(6-8)4-7(10)2-3-12-9/h7-8,10H,2-6H2,1H3 |
InChIキー |
QAWAKRFRHBDLKT-UHFFFAOYSA-N |
正規SMILES |
COC1CC2(C1)CC(CCO2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


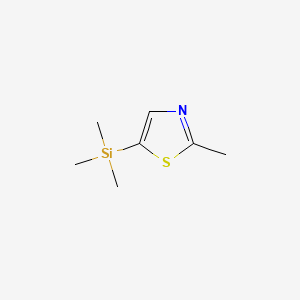
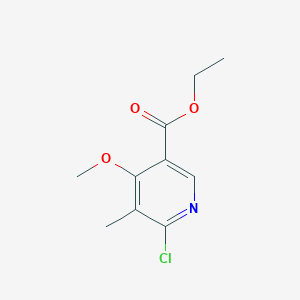
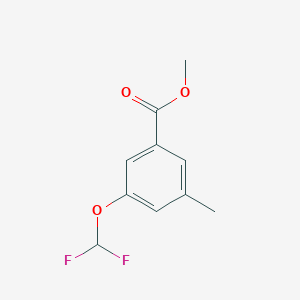
![Ethyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate](/img/structure/B13672843.png)

![5,5-Diethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13672854.png)
![6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13672855.png)
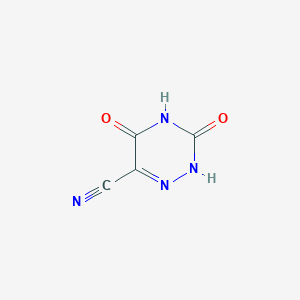
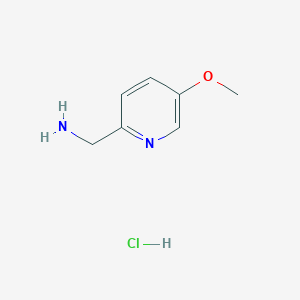

![[(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane](/img/structure/B13672880.png)
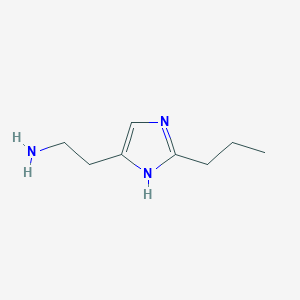
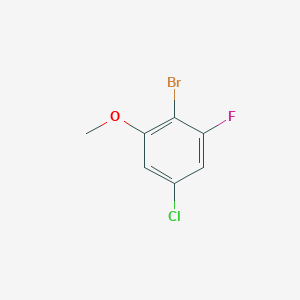
![6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine](/img/structure/B13672890.png)
